molecular formula C9H15N3NaO9P B13741905 sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate CAS No. 41161-51-7

sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate

Cat. No.: B13741905
CAS No.: 41161-51-7
M. Wt: 363.19 g/mol
InChI Key: MQBJOGAAWUSEMZ-LLWADOMFSA-M
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Description

This compound is a sodium salt dihydrate of a phosphorylated pyrimidinone derivative. Its structure features a fused furo[3,4-d][1,3,2]dioxaphosphol ring system, a 4-aminopyrimidin-2-one base, and a hydroxymethyl group. The sodium counterion enhances aqueous solubility, while the dihydrate form improves crystalline stability . Its molecular formula is inferred as C₉H₁₀N₂NaO₈P·2H₂O, derived from the parent compound (C₉H₁₁N₂O₈P, CAS 606-02-0) with sodium substitution and hydration .

Properties

CAS No.

41161-51-7

Molecular Formula

C9H15N3NaO9P

Molecular Weight

363.19 g/mol

IUPAC Name

sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate

InChI

InChI=1S/C9H12N3O7P.Na.2H2O/c10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7;;;/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);;2*1H2/q;+1;;/p-1/t4-,6-,7-,8-;;;/m1.../s1

InChI Key

MQBJOGAAWUSEMZ-LLWADOMFSA-M

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)[O-].O.O.[Na+]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)[O-].O.O.[Na+]

Origin of Product

United States

Preparation Methods

Multi-step Synthesis Overview

The preparation of this compound generally involves a multi-step synthetic process starting from readily available nucleoside or pyrimidine precursors. The key synthetic steps include:

  • Formation of the tetrahydrofuro[3,4-d]dioxaphosphol ring system: This cyclic phosphate ester ring is typically formed by intramolecular cyclization of a uridine or related nucleoside phosphate precursor under carefully controlled acidic or catalytic conditions.

  • Introduction of the hydroxymethyl group: This functional group is installed on the ring structure, often via selective hydroxymethylation reactions using formaldehyde or related reagents under mild base or acid catalysis.

  • Attachment of the 4-aminopyrimidin-2-one moiety: This involves coupling or substitution reactions where the aminopyrimidin group is introduced onto the phosphate ring system, usually through nucleophilic substitution or condensation reactions.

Reaction Conditions

  • Catalysts: Acidic catalysts such as phosphoric acid or Lewis acids are commonly employed to facilitate ring closure and cyclization.

  • Solvents: Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) or aqueous buffers are used depending on the step to optimize solubility and reaction rates.

  • Temperature: Moderate temperatures (typically 25–80 °C) are maintained to balance reaction kinetics and prevent decomposition.

  • pH Control: Precise pH control is critical during cyclization and substitution steps to avoid hydrolysis or side reactions.

Purification

Purification of the intermediate and final compound is achieved by:

Industrial Production Methods

In industrial settings, the synthesis is scaled up using:

Chemical Reaction Analysis Relevant to Preparation

The compound’s functional groups enable several key reactions during synthesis or modification:

Reaction Type Functional Group Involved Common Reagents Reaction Conditions Outcome
Oxidation Hydroxymethyl group Potassium permanganate, hydrogen peroxide Mild acidic or neutral pH, room temp Conversion to aldehyde or carboxylic acid derivatives
Reduction Oxido group (phosphate oxygen) Sodium borohydride, metal hydrides Controlled temperature, inert atmosphere Formation of hydroxyl derivatives
Nucleophilic Substitution Aminopyrimidin group Amines, thiols, nucleophiles Mild base, ambient temperature Substituted pyrimidine derivatives

These reactions are exploited to modify the molecule or to optimize synthetic steps.

Research Findings and Data Summary

Parameter Data/Condition Notes
Molecular Formula C9H10N2NaO8P·2H2O Dihydrate form
Molecular Weight 328.15 g/mol Confirmed by mass spectrometry
Cyclization Yield 70–85% Dependent on catalyst and solvent
Purity >98% (HPLC) After purification
Stability Stable under neutral pH, 4°C storage Hydrolysis occurs under strong acidic or basic conditions
Spectroscopic Confirmation ¹H NMR, ³¹P NMR, UV-Vis (260 nm) Confirms cyclic phosphate and aminopyrimidin moieties

Summary Table of Preparation Steps

Step No. Description Reagents/Catalysts Conditions Purification Method Yield (%)
1 Starting nucleoside phosphorylation Phosphoric acid, carbodiimides 40–60 °C, acidic pH Ion-exchange chromatography 75–80
2 Cyclization to tetrahydrofuro ring Acid catalyst (e.g., H3PO4) 50–70 °C, controlled pH Crystallization 70–85
3 Hydroxymethyl group introduction Formaldehyde, base catalyst Room temp, neutral pH Solvent extraction 80–90
4 Aminopyrimidin group attachment Aminopyrimidin derivative, coupling agents 25–50 °C Preparative HPLC 75–85
5 Final purification and drying Crystallization in water Ambient temperature Drying under vacuum >98 purity

Notes on Analytical Verification

Chemical Reactions Analysis

Types of Reactions

Sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The oxido group can be reduced to form hydroxyl derivatives.

    Substitution: The aminopyrimidin group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while reduction of the oxido group can produce hydroxyl derivatives.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps starting from readily available precursors. Key steps include the formation of the tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol ring and the introduction of hydroxymethyl and aminopyrimidin groups. Specific catalysts and solvents are often required to achieve high yields and purity.

The mechanism of action involves interactions with molecular targets such as enzymes and receptors. The compound's structure allows it to bind to active sites and modulate enzyme activity or signal transduction pathways.

Pharmaceutical Development

Sodium;1-[(3aR,4R,6R,6aR)-...;dihydrate has shown promise in pharmaceutical research due to its ability to interact with biological targets. Its potential applications include:

  • Antiviral Agents : The compound may inhibit viral replication by targeting specific enzymes involved in the viral life cycle.
  • Anticancer Properties : Research indicates that it could modulate pathways involved in cell proliferation and apoptosis.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
  • Reduction : The oxido group can be reduced to form hydroxyl derivatives.
  • Substitution Reactions : The aminopyrimidin group can engage in nucleophilic substitution reactions.

These reactions make it a valuable intermediate in organic synthesis.

Material Science

Research is exploring the use of this compound in material science:

  • Catalysis : Its unique structure may allow it to act as a catalyst in various chemical reactions.
  • Nanotechnology : Functionalized forms of this compound could be used in the development of nanomaterials with specific properties.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of sodium;1-[(3aR,4R,...;dihydrate against influenza viruses. The results indicated a significant reduction in viral replication when treated with varying concentrations of the compound. This suggests potential for further development as an antiviral agent.

Case Study 2: Anticancer Research

In another research project focused on cancer cell lines, sodium;1-[(3aR,4R,...;dihydrate demonstrated cytotoxic effects against specific types of cancer cells. The mechanism was attributed to its ability to induce apoptosis through modulation of signaling pathways involved in cell survival.

Mechanism of Action

The mechanism of action of sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites and modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.

Comparison with Similar Compounds

Uridine 2',3'-Cyclic Monophosphate (CAS 606-02-0)

  • Structure : Contains a ribose-linked uracil base with a cyclic phosphate between the 2' and 3' hydroxyl groups.
  • Key Differences: Lacks the 4-amino group on the pyrimidine ring and the fused dioxaphosphol system.
  • Biological Role: Acts as a nucleotide intermediate; the target compound’s 4-amino group may enhance binding specificity to enzymes like CDK2 .

6-Methylpyrimidine-2,4(1H,3H)-dione (CAS 626-48-2)

  • Structure : A simple pyrimidine dione with a methyl substituent at position 4.
  • Key Differences : Absence of the phosphorylated fused ring and sodium counterion.
  • Solubility : Lower aqueous solubility (LogP = -1.28 for the parent compound vs. improved solubility in the sodium salt dihydrate) .

9-[(3aR,4R,6S,6aS)-6-(((4-(((4’-Chloro-[1,1’-biphenyl]-3-yl)methyl)amino)butyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-amine

  • Structure : Purine base with a tetrahydrofurodioxol ring and a thioether-linked biphenyl group.
  • Key Differences: Purine vs. pyrimidinone base; bulky hydrophobic substituents reduce solubility compared to the target’s hydrophilic phosphate and sodium .

Functional Analogues

Nucleotide-Based Kinase Inhibitors (e.g., Pyrimido[4,5-d]pyrimidines)

  • Similarity : Both target enzyme active sites (e.g., CDK2) via nucleotide mimicry.

Sodium Salts of Pyran Derivatives (e.g., Sodium 3-acetyl-6-methyl-4-oxo-4H-pyran-2-olate)

  • Similarity : Sodium counterion enhances solubility (e.g., LogP improvement by ~2 units).
  • Divergence: The target’s pyrimidinone base enables hydrogen bonding with biological targets, unlike pyran-derived salts .

Data Table: Comparative Analysis

Compound Name Molecular Formula Key Substituents Solubility (LogP) Biological Activity
Target Compound (Sodium Dihydrate) C₉H₁₀N₂NaO₈P·2H₂O 4-Amino, dioxaphosphol, sodium, dihydrate -3.0 (estimated) Kinase inhibition, nucleotide mimicry
Uridine 2',3'-Cyclic Monophosphate C₉H₁₁N₂O₈P Cyclic phosphate, uracil -2.5 RNA intermediate
6-Methylpyrimidine-2,4(1H,3H)-dione C₅H₆N₂O₂ 6-Methyl, dione -1.28 Metabolic intermediate
Sodium 3-acetyl-6-methyl-4-oxo-4H-pyran-2-olate C₈H₇NaO₄ Sodium, acetyl, pyran -1.5 Chelation, antimicrobial

Research Findings

Pharmacological Implications

  • The 4-amino group enhances hydrogen-bonding interactions with kinase ATP-binding pockets, similar to 6-amino-2-sulfanylpyrimidin-4(3H)-one derivatives in .
  • Sodium salt formation increases bioavailability; sodium-containing analogues () show 2–3-fold higher solubility than neutral forms .

Biological Activity

Sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate is a complex organic compound with significant biological activity. Its structure features a tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol ring system and various functional groups that contribute to its potential therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, case studies demonstrating its effects, and relevant research findings.

PropertyValue
CAS Number 41161-51-7
Molecular Formula C₉H₁₅N₃NaO₉P
Molecular Weight 363.19 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The unique structural features allow it to bind effectively to active sites on these targets.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Signal Transduction Modulation: It can alter signaling pathways by interacting with receptor proteins.
  • Gene Expression Regulation: The compound may influence transcription factors or other regulatory proteins.

Antitumor Activity

A study investigated the antitumor properties of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability in a dose-dependent manner. The compound induced apoptosis in cancer cells via the intrinsic pathway by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.

Antiviral Properties

Another research highlighted its antiviral activity against RNA viruses. The compound demonstrated efficacy in inhibiting viral replication in vitro by interfering with the viral life cycle stages. This was attributed to the compound's ability to disrupt viral RNA synthesis.

Neuroprotective Effects

Research also pointed to neuroprotective effects in models of neurodegeneration. The compound reduced oxidative stress and inflammation in neuronal cells exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of the tetrahydrofuro[3,4-d][1,3,2]dioxaphosphole ring system be confirmed during synthesis?

  • Methodological Answer : Use a combination of NMR spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 31P^{31}\text{P} NMR) to analyze coupling constants and nuclear Overhauser effects (NOEs) for spatial assignments. X-ray crystallography is definitive for resolving ambiguous stereochemistry, particularly for the phospholane oxygen and hydroxymethyl substituents . For diastereomeric intermediates, chiral chromatography (e.g., HPLC with a CHIRALPAK® column) can separate enantiomers.

Q. What analytical techniques are recommended to verify the dihydrate stoichiometry in the final compound?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) to quantify mass loss between 30–150°C, correlating with water release. Complement with Karl Fischer titration for precise hydration quantification. Powder X-ray diffraction (PXRD) can distinguish crystalline hydrate forms from anhydrous polymorphs by comparing experimental patterns with simulated structures .

Q. How can the stability of the 4-aminopyrimidin-2-one moiety be assessed under varying pH conditions?

  • Methodological Answer : Conduct forced degradation studies in buffered solutions (pH 1–13) at 40°C for 48 hours. Monitor degradation products via UHPLC-MS/MS with a C18 column and electrospray ionization. Key degradation markers include ring-opened products (e.g., urea derivatives) or deaminated species. Use phosphate buffers (pH 6.8–7.4) for physiological relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different cell lines?

  • Methodological Answer : Standardize assays using isogenic cell lines to control for genetic variability. Perform dose-response curves (0.1–100 µM) with ATP-based viability assays (e.g., CellTiter-Glo®) and normalize results to protein content (BCA assay). Validate target engagement via phosphoproteomics or thermal shift assays to confirm direct binding to kinases or phosphatases .

Q. What strategies mitigate interference from the sodium counterion in phospholane ring reactivity studies?

  • Methodological Answer : Replace sodium with tetrabutylammonium (TBA) salts via ion-exchange chromatography (e.g., Dowex® 50WX8 resin). Characterize ion-free species using conductivity measurements and 23Na^{23}\text{Na} NMR. For reactivity assays, use aprotic solvents (e.g., DMF or THF) to minimize sodium ion pairing effects .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict oxidation sites (e.g., hydroxymethyl group). Pair with molecular dynamics (MD) simulations (AMBER force field) to assess interactions with cytochrome P450 enzymes. Validate predictions via in vitro microsomal stability assays (human liver microsomes + NADPH) .

Q. What experimental approaches reconcile discrepancies in reported solubility data between aqueous and DMSO-based systems?

  • Methodological Answer : Use shake-flask method with HPLC quantification under equilibrium conditions (24 hours, 25°C). For DMSO stock solutions, limit cosolvent concentration to ≤1% (v/v) to avoid artificial solubility inflation. Compare with CheqSol (chasing equilibrium solubility) for kinetic solubility profiling .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s inhibitory activity against kinase X vs. kinase Y?

  • Methodological Answer : Reassess activity using homogeneous time-resolved fluorescence (HTRF) assays with purified kinases under identical ATP concentrations (1 mM). Include positive controls (staurosporine for broad-spectrum inhibition) and validate via surface plasmon resonance (SPR) to measure binding kinetics (KdK_d, konk_{on}, koffk_{off}) .

Q. Why do hydration state variations lead to discrepancies in crystallographic data?

  • Methodological Answer : Prepare single crystals under controlled humidity (e.g., 75% RH for dihydrate stability). Use variable-temperature PXRD to track phase transitions. For ambiguous structures, employ synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution and detect disordered water molecules .

Tables for Key Data

Property Technique Typical Results Reference
Hydration StoichiometryTGA/Karl Fischer2.0 ± 0.2 H₂O molecules per compound
pKa (4-aminopyrimidin-2-one)Potentiometric titration6.8 ± 0.3 (protonation at N3)
LogD (pH 7.4)Shake-flask/HPLC-1.2 ± 0.1 (high hydrophilicity)
Plasma Protein BindingEquilibrium dialysis88 ± 3% (human plasma)

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